molecular formula C13H8F3NO3 B1440641 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid CAS No. 1258622-82-0

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Cat. No. B1440641
M. Wt: 283.2 g/mol
InChI Key: LSCKSATZSQHIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a compound that contains an isonicotinic acid group and a trifluoromethoxyphenyl group . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .

Scientific Research Applications

Antibacterial Activity

  • (Trifluoromethoxy)Phenylboronic Acids : A study by (Adamczyk-Woźniak et al., 2021) found that derivatives of (trifluoromethoxy)phenylboronic acids, similar in structure to 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, exhibited antimicrobial properties against Escherichia coli and Bacillus cereus.

Semiconductor Materials

  • Porphyrin Compounds with Isonicotinic Acid Moiety : Research by (Wang, Li, & Wang, 2021) showed that isonicotinic acid-containing porphyrin compounds could potentially function as semiconductor materials.

Solar Cell Performance

  • Effect on Photovoltaic Performance : A study by (Bagheri & Dehghani, 2015) indicated that isonicotinate derivatives, similar to 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, enhanced the energy conversion efficiency in dye-sensitized solar cells.

Liquid Crystals

  • Synthesis and Thermal Stability of Liquid Crystals : Research by (Thaker & Patel, 2009) explored the synthesis of mesogenic homologous series containing isonicotinic acid, demonstrating their potential in creating stable liquid crystals.

Luminescent Properties

  • Designing Luminescent Hybrid Materials : A study by (Wang & Yan, 2006) described the synthesis of luminescent hybrid materials using derivatives of isonicotinic acid, highlighting their potential in photonics.

Photocatalytic Degradation

  • Efficient Degradation of Methylene Blue : Research by (Zulys, Adawiah, & Nasruddin, 2022) illustrated the use of isonicotinic acid in enhancing the photocatalytic degradation efficiency of methylene blue, suggesting environmental applications.

Antibacterial Derivatives

  • Synthesis and Antibacterial Activity of Derivatives : A study by (Aragade et al., 2009) synthesized and evaluated 3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives for antibacterial activity, showcasing the broad utility of isonicotinic acid derivatives in medical research.

Safety And Hazards

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is likely to have similar safety and hazards to related compounds. For example, 3-(Trifluoromethoxy)phenylboronic Acid is known to cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCKSATZSQHIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688234
Record name 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid

CAS RN

1258622-82-0
Record name 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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